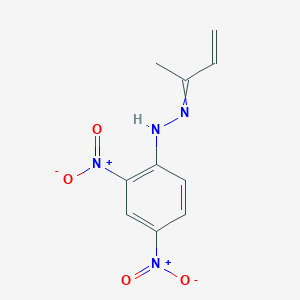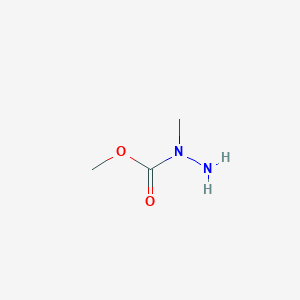![molecular formula C20H19NO3S2 B1616113 1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate CAS No. 58480-17-4](/img/structure/B1616113.png)
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is often used in research due to its ability to form complexes with other molecules, making it valuable in studies involving molecular interactions and staining techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate typically involves the reaction of naphtho[1,2-d]thiazole derivatives with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized naphtho[1,2-d]thiazolium derivatives, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a complexing agent in studies involving molecular interactions.
Biology: Employed in staining techniques for visualizing biological molecules such as glycosaminoglycans and nucleic acids.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate involves its ability to form complexes with other molecules. This interaction is facilitated by the compound’s unique structural properties, allowing it to bind to specific molecular targets. The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s staining and complexing abilities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide
- 3,3′-Diethyl-9-methyl-4,5,4′,5′-dibenzothiacarbocyanine
Uniqueness
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate is unique due to its specific structural configuration, which allows it to form stable complexes with a variety of molecules. This property makes it particularly valuable in research applications where precise molecular interactions are required .
Eigenschaften
CAS-Nummer |
58480-17-4 |
|---|---|
Molekularformel |
C20H19NO3S2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H12NS.C7H8O3S/c1-9-14(2)13-11-6-4-3-5-10(11)7-8-12(13)15-9;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
WMJPMFYZKNZOQC-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C |
| 58480-17-4 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2-Chlorobenzyl)thio]acetic acid](/img/structure/B1616035.png)









